molecular formula C18H30N4O8 B12839262 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide CAS No. 870487-43-7

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide

Cat. No.: B12839262
CAS No.: 870487-43-7
M. Wt: 430.5 g/mol
InChI Key: QAUZYDFPKXWLHX-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Pyrrolidinedione carbonyls : Strong stretches at 1700–1750 cm⁻¹ (C=O symmetric and asymmetric vibrations) .
  • Amide carbonyl : A signal near 1650 cm⁻¹ (C=O stretch of the propanamide group).
  • Hydrazide N-H : Broad bands at 3200–3350 cm⁻¹ (N-H stretching) .
  • Ether C-O-C : Peaks at 1100–1250 cm⁻¹ , characteristic of the PEG chain’s ether linkages .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Pyrrolidinedione protons : Deshielded vinyl protons resonate as doublets near δ 6.5–7.0 ppm due to conjugation with carbonyl groups .
    • PEG chain protons : Methylenic protons adjacent to ether oxygens appear as multiplet signals at δ 3.5–3.7 ppm .
    • Hydrazide protons : The -NH-NH₂ group shows broad singlet(s) at δ 6.8–7.2 ppm , exchangeable with D₂O .
  • ¹³C NMR :
    • Carbonyl carbons : The pyrrolidinedione C=O groups resonate at δ 185–195 ppm , while the amide C=O appears at δ 170–175 ppm .
    • PEG chain carbons : Oxymethylene carbons (C-O) are observed at δ 65–75 ppm .

Mass Spectrometry (MS)

  • High-resolution MS : The molecular ion peak corresponds to the exact mass of C₂₃H₃₈N₄O₉ (calculated for [M+H]⁺: 547.26).
  • Fragmentation patterns :
    • Loss of the PEG-hydrazide chain (-C₁₅H₂₈N₂O₆) yields a fragment at m/z 231.1 (pyrrolidinedione-propanamide).
    • Cleavage of the amide bond generates ions at m/z 114.0 (propanamide) and m/z 433.2 (PEG-hydrazide-pyrrolidinedione) .

Crystallographic Studies and Conformational Analysis

While crystallographic data for this specific compound remain unreported, insights can be drawn from analogous structures:

  • Pyrrolidinedione derivatives : Crystallize in monoclinic systems (space group P2₁/c) with lattice parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, and β = 95° . The diketone groups adopt a planar conformation , stabilized by intramolecular hydrogen bonding.
  • PEG-hydrazide chains : Exhibit helical conformations in the solid state, with ether oxygens participating in hydrogen bonds with adjacent molecules .
  • Predicted crystal packing : The hydrophilic PEG chains likely form hydrogen-bonded networks, while the pyrrolidinedione cores stack via π-π interactions, creating a layered morphology.

Molecular dynamics simulations suggest the PEG spacer adopts a random coil conformation in solution, enabling flexibility for hydrazide-mediated binding. In contrast, the pyrrolidinedione core remains rigid, preserving its reactivity.

Properties

CAS No.

870487-43-7

Molecular Formula

C18H30N4O8

Molecular Weight

430.5 g/mol

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide

InChI

InChI=1S/C18H30N4O8/c19-21-16(24)4-7-27-9-11-29-13-14-30-12-10-28-8-5-20-15(23)3-6-22-17(25)1-2-18(22)26/h1-2H,3-14,19H2,(H,20,23)(H,21,24)

InChI Key

QAUZYDFPKXWLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)NN

Origin of Product

United States

Biological Activity

The compound 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a pyrrole moiety and a hydrazine derivative. The molecular formula is C18H26N2O7C_{18}H_{26}N_2O_7 with a molecular weight of approximately 382.41 g/mol.

PropertyValue
Molecular FormulaC18H26N2O7
Molecular Weight382.41 g/mol
CAS Number1609651-90-2
Storage ConditionsKeep in dark place; Inert atmosphere; Store in freezer at -20°C

Antiproliferative Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrrole have been documented to inhibit cell growth in human cancer models, suggesting that the target compound may have similar effects due to its structural analogies .

The proposed mechanism of action for this class of compounds often involves the induction of apoptosis in cancer cells. This is facilitated through the activation of intrinsic pathways that lead to mitochondrial dysfunction and subsequent cell death . Additionally, the presence of hydrazine groups has been associated with enhanced reactivity towards biological targets, potentially increasing the compound's efficacy against tumors.

Case Studies

  • In Vitro Studies : A study conducted on pyrrole derivatives showed that they could significantly reduce cell viability in breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics . The mechanism was attributed to the modulation of apoptotic pathways.
  • In Vivo Models : Animal studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models. For instance, a related pyrrole derivative exhibited a 60% reduction in tumor volume compared to control groups within four weeks of administration .
  • Pharmacokinetics : Early pharmacokinetic studies suggest that the compound is stable under physiological conditions but may undergo metabolic transformations leading to active metabolites that contribute to its biological activity .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer properties of similar pyrrole derivatives. For instance, compounds with structural similarities have shown promising results against cancer cell lines such as HCT-116 and MCF-7. These studies indicate that modifications to the pyrrole structure can enhance antiproliferative activity, suggesting potential for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(15-hydrazinyl-15-oxo-3,6,9,12-tetraoxapentadecyl)propanamide to exhibit similar properties .
  • Synthesis of Novel Therapeutics :
    • The compound serves as a versatile intermediate in organic synthesis. Its reactive groups can be utilized to create novel pharmaceuticals targeting various diseases. For example, derivatives of pyrrole compounds have been synthesized and evaluated for their biological activities, indicating a pathway for developing new therapeutic agents .

Biological Studies

The biological evaluation of derivatives related to this compound has been extensive:

  • In vitro Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines. For example, IC50 values ranging from 1.9 to 7.52 μg/mL have been reported for structurally related compounds .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer proliferation and inflammation pathways .

Material Science Applications

  • Polymeric Materials :
    • The hydrazine component allows for cross-linking in polymer chemistry. This property can be harnessed to develop advanced materials with tailored mechanical properties and thermal stability .
  • Nanotechnology :
    • The compound's unique structure can be integrated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery methods .

Case Study 1: Anticancer Activity

A study investigated the synthesis and biological evaluation of pyrrole derivatives similar to this compound. The results indicated significant antiproliferative effects against breast cancer cell lines (MCF7) with mechanisms involving apoptosis induction .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing new compounds derived from pyrrole frameworks demonstrated the feasibility of using such structures in developing new anti-inflammatory drugs. These compounds exhibited dual inhibition properties against COX and LOX enzymes .

Chemical Reactions Analysis

Maleimide-Thiol Conjugation

The maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) undergoes Michael addition with free thiols (-SH) under mild conditions (pH 6.5–7.5) to form stable thioether bonds . This reaction is widely utilized for antibody-drug conjugate (ADC) synthesis and protein labeling.

Reaction ConditionsYieldNotes
Phosphate buffer (pH 7.0), 25°C, 2h>90%Selective for cysteine residues; avoids amine interference
Tris-HCl (pH 8.0), 4°C, overnight85%Used for temperature-sensitive biomolecules

Key Applications :

  • Site-specific coupling to cysteine residues in antibodies .

  • Functionalization of gold nanoparticles via thiolated ligands .

Hydrazine-Carbonyl Condensation

The hydrazinyl group reacts with aldehydes or ketones to form hydrazones, enabling conjugation to carbonyl-containing molecules (e.g., glycoproteins, oxidized sugars) .

Reaction ConditionsYieldNotes
Acetate buffer (pH 5.0), 37°C, 4h70–80%Reversible under acidic conditions (pH <4)
With NaCNBH3 (reductive amination)90%Stabilizes hydrazone into irreversible linkage

Key Applications :

  • Labeling glycan-modified proteins .

  • Crosslinking oxidized polysaccharides in hydrogel synthesis .

PEG Chain Solubility and Reactivity

The tetraoxapentadecyl (PEG) chain enhances aqueous solubility and reduces nonspecific binding. While the ether linkages are chemically inert, the terminal hydrazine group participates in:

  • Carbodiimide-mediated coupling with carboxylic acids (e.g., EDC/NHS chemistry) .

  • Oxime ligation with alkoxyamines under acidic conditions .

ReactionReagentsYield
EDC/NHS activation1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)75–85%
Oxime formationAniline catalyst, pH 4.560–70%

Stability and Storage

  • Maleimide stability : Hydrolyzes in aqueous solutions (t1/2 ~1h at pH 8.0) . Store lyophilized at -20°C.

  • Hydrazine stability : Susceptible to oxidation; requires inert atmosphere or reducing agents (e.g., TCEP) .

Synthetic Protocols for Analogous Compounds

From , representative synthesis steps include:

  • Maleimide activation : React 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid with NHS ester in DMF/TEA (yield: 97%) .

  • PEG-hydrazine coupling : Use carbodiimide chemistry to link hydrazine to PEGylated amines .

Analytical Characterization

  • LC-MS : Expected [M+H]+ at m/z 568.3 (calculated for C24H37N5O10) .

  • 1H-NMR : Maleimide protons at δ 6.7–7.0 ppm; PEG chain protons at δ 3.5–3.7 ppm .

Comparison with Similar Compounds

Maleimide Derivatives

Compounds like 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride (CAS 293298-33-6) share the maleimide core but lack the PEG-like chain. These derivatives exhibit thiol-selective reactivity, enabling applications in protein labeling . The target compound’s extended PEG chain likely enhances aqueous solubility, addressing a common limitation of purely hydrophobic maleimide analogs.

Hydrazide-Containing Compounds

The hydrazinyl group in the target compound parallels hydrazide-functionalized molecules such as N-(5-Benzoyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-(4-nitrophenyl)acetamide (15a). Hydrazides typically participate in carbonyl conjugation (e.g., Schiff base formation), but the PEG spacer in the target compound may reduce steric hindrance, improving reaction efficiency in bioconjugation compared to bulkier aromatic analogs .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Inferred)
Target Compound C₂₀H₃₁N₅O₁₀S ~577.65 Maleimide, PEG, Hydrazinyl High (aqueous)
3-(2,5-Dioxo-pyrrol-1-yl)propanehydrazide hydrochloride C₇H₁₀ClN₃O₃ 219.63 Maleimide, Hydrazide Moderate (polar solvents)
N-(5-Benzoyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-(4-nitrophenyl)acetamide C₂₅H₁₉N₅O₄ 453.45 Aromatic, Nitro, Amide Low (organic solvents)
PEGDA (Mn 700 g mol⁻¹) (C₄H₆O₂)ₙ ~700 Polyethylene glycol, Acrylate High (aqueous)

Key Observations:

  • Maleimide derivatives without PEG chains (e.g., CAS 293298-33-6) require polar solvents for dissolution, whereas the target compound’s PEG spacer likely enables aqueous compatibility .

Preparation Methods

Synthesis of Maleimide Propanamide Intermediate

  • The maleimide moiety is introduced via reaction of maleic anhydride or maleimide derivatives with an appropriate amine or amino acid derivative to form the 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide core.
  • This intermediate can be prepared by reacting maleic anhydride with 3-aminopropanoic acid or its derivatives, followed by cyclization to the maleimide ring under dehydrating conditions.
  • Alternatively, commercially available maleimide-propanoic acid or its activated esters (e.g., NHS ester) can be used to facilitate coupling.

Preparation of the Hydrazinyl-PEG Derivative

  • The PEG chain (3,6,9,12-tetraoxapentadecyl) is functionalized at one terminus with a hydrazide group .
  • This is typically achieved by converting a PEG-diacid or PEG-monoacid to the corresponding hydrazide via reaction with hydrazine hydrate under controlled conditions.
  • The hydrazide functionality is critical for subsequent conjugation and provides a reactive handle for bioconjugation.

Coupling Reaction to Form the Final Compound

  • The maleimide-propanoic acid derivative (or its activated ester) is coupled with the hydrazinyl-PEG derivative via amide bond formation .
  • Common coupling reagents include carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of NHS (N-hydroxysuccinimide) to form an active ester intermediate.
  • The reaction is typically carried out in anhydrous solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under inert atmosphere to prevent maleimide ring opening.
  • Reaction conditions are optimized to maintain the integrity of the maleimide ring and avoid side reactions with the hydrazide.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC.
  • Characterization is performed using:

Data Table Summarizing Preparation Parameters

Step Reagents/Materials Conditions Notes
1. Maleimide intermediate synthesis Maleic anhydride, 3-aminopropanoic acid Heating, dehydration (e.g., reflux in acetic anhydride) Cyclization to maleimide ring
2. Hydrazinyl-PEG preparation PEG-diacid or PEG-monoacid, hydrazine hydrate Stirring at room temp or mild heating Hydrazide formation at PEG terminus
3. Coupling reaction Maleimide-propanoic acid (or NHS ester), hydrazinyl-PEG, EDC, NHS Anhydrous DMF, inert atmosphere, room temp to 40°C, 12-24 h Amide bond formation, maleimide stability critical
4. Purification Reverse-phase HPLC or preparative TLC Solvent gradients (e.g., water/acetonitrile) Removal of unreacted reagents and byproducts
5. Characterization NMR, MS, HPLC, LC-MS Standard analytical protocols Confirm structure, purity, and molecular weight

Research Findings and Notes

  • The maleimide group is highly reactive toward thiols but sensitive to hydrolysis; thus, synthetic steps involving maleimide require careful control of pH and moisture to prevent ring opening.
  • Hydrazide functionalization on PEG chains is a well-established method to introduce reactive sites for conjugation with aldehydes or ketones, enabling further bioconjugation applications.
  • The use of carbodiimide coupling chemistry (EDC/NHS) is standard for amide bond formation in such molecules, providing good yields and mild reaction conditions.
  • The PEG chain length and hydrazide placement influence solubility and reactivity, which are critical for the compound’s intended use in bioconjugation or drug delivery systems.
  • Patent literature (e.g., US20170121421A1) describes similar maleimide-PEG-hydrazide conjugates used in antibody conjugates, indicating the synthetic feasibility and biomedical relevance of such compounds.

Q & A

Q. What validation protocols ensure reproducibility in cross-laboratory studies?

  • Methodological Answer : Adopt ICH Q2(R1) guidelines for analytical method validation (linearity, precision, LOD/LOQ). Share raw NMR/MS data in public repositories (e.g., Zenodo) and provide detailed synthetic protocols (e.g., equivalents of reagents, stirring times). ’s training modules (e.g., Chem/IBiS 416) recommend inter-lab round-robin testing for critical assays .

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